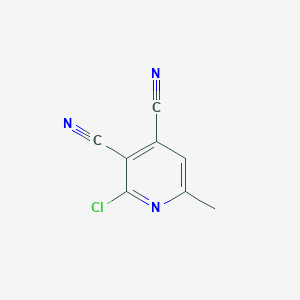
2-Chloro-6-methylpyridine-3,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methylpyridine-3,4-dicarbonitrile is a chemical compound with the molecular formula C8H4ClN3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and two cyano groups at the 3 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylpyridine-3,4-dicarbonitrile typically involves the chlorination of 6-methylpyridine-3,4-dicarbonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 2-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-methylpyridine-3,4-dicarbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 6-position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The cyano groups at the 3 and 4 positions can be reduced to primary amines under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups at the 2-position.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction: Primary amines formed from the reduction of cyano groups.
Aplicaciones Científicas De Investigación
2-Chloro-6-methylpyridine-3,4-dicarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-methylpyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The chlorine atom and cyano groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Similar structure but with an additional methyl group at the 4-position.
2-Chloro-6-methylpyridine: Lacks the cyano groups at the 3 and 4 positions.
Uniqueness
2-Chloro-6-methylpyridine-3,4-dicarbonitrile is unique due to the presence of both chlorine and cyano groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
95058-94-9 |
|---|---|
Fórmula molecular |
C8H4ClN3 |
Peso molecular |
177.59 g/mol |
Nombre IUPAC |
2-chloro-6-methylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C8H4ClN3/c1-5-2-6(3-10)7(4-11)8(9)12-5/h2H,1H3 |
Clave InChI |
KVMHGGZZGFBXBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)Cl)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12956292.png)
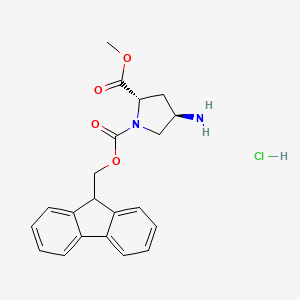
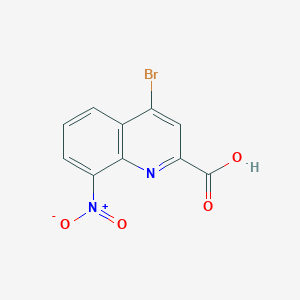
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B12956299.png)
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
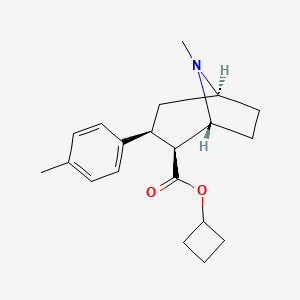
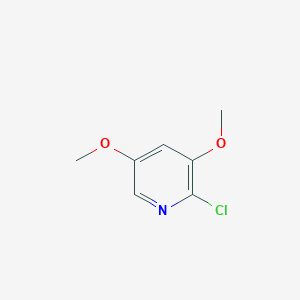

![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)


![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)


